molecular formula C13H16BrF2N5O B14928442 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B14928442
M. Wt: 376.20 g/mol
InChI Key: RGDFYVXYGGRUOS-UHFFFAOYSA-N
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Description

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of bromine, difluoromethyl, and methyl groups attached to a pyrazole ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Bromine and Difluoromethyl Groups: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Propanamide Moiety: The final step involves the coupling of the brominated and difluoromethylated pyrazole with a suitable amine to form the propanamide derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, antipyretic, and anticancer activities.

    Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets. It can be used as a tool compound to study enzyme inhibition, receptor binding, and cellular signaling.

    Agriculture: Pyrazole derivatives are explored for their potential use as agrochemicals, including herbicides, fungicides, and insecticides.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    Cellular Signaling: The compound can influence cellular signaling pathways by modulating the activity of key signaling molecules, such as kinases, phosphatases, and transcription factors.

Comparison with Similar Compounds

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE can be compared with other similar compounds, such as:

    4-Bromo-1-(2-chloroethyl)-1H-pyrazole: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.

    1-Bromo-4-(difluoromethyl)benzene: This compound contains a bromine and difluoromethyl group but lacks the pyrazole ring structure.

    2-Bromo-5-(difluoromethyl)pyridine: This compound has a similar difluoromethyl group but differs in the ring structure and other substituents.

The uniqueness of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE lies in its specific combination of substituents and the presence of both pyrazole and propanamide moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H16BrF2N5O

Molecular Weight

376.20 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,5-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C13H16BrF2N5O/c1-6-9(5-17-20(6)4)18-13(22)8(3)21-7(2)10(14)11(19-21)12(15)16/h5,8,12H,1-4H3,(H,18,22)

InChI Key

RGDFYVXYGGRUOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C

Origin of Product

United States

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